![molecular formula C19H21N5O3 B2660528 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887697-14-5](/img/no-structure.png)
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Wirkmechanismus
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 selectively blocks the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and cell growth. By blocking this receptor, 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and promoting cell survival. These effects are thought to underlie its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 is its high selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. However, one limitation is that it can only be used in vitro or in animal models, as it has not been approved for human use.
Zukünftige Richtungen
There are several potential future directions for research on 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261. One direction is to further investigate its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. Another direction is to develop more potent and selective adenosine A2A receptor antagonists based on the structure of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261. Additionally, research could focus on understanding the underlying mechanisms of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261's neuroprotective and anti-tumor effects.
Synthesemethoden
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 can be synthesized through a multi-step process involving the condensation of 2,4,7-trimethyl-8-bromo-purine with 2-propoxyphenylboronic acid, followed by a series of reactions to form the imidazole ring and the carbonyl group.
Wissenschaftliche Forschungsanwendungen
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It also has anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
887697-14-5 |
|---|---|
Produktname |
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Molekularformel |
C19H21N5O3 |
Molekulargewicht |
367.409 |
IUPAC-Name |
2,4,7-trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O3/c1-5-10-27-14-9-7-6-8-13(14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h6-9,11H,5,10H2,1-4H3 |
InChI-Schlüssel |
PNDPQJQLLBWDIR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



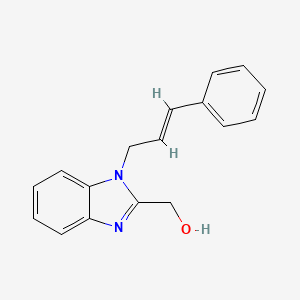
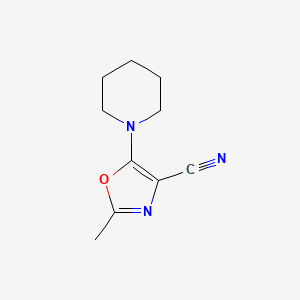

![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2660450.png)
![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)
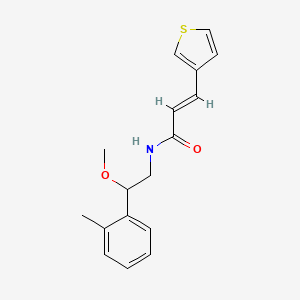
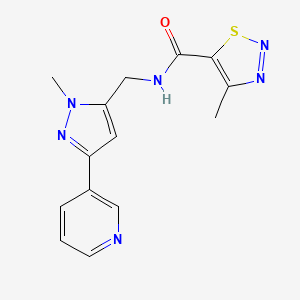
![4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2660460.png)
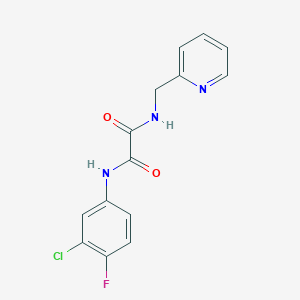
![N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2660463.png)
![N-(3-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2660464.png)
![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2660465.png)
![N-[4-(2-pyrimidinyloxy)phenyl]acetamide](/img/structure/B2660469.png)